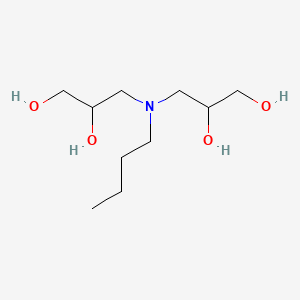

3,3'-(Butylimino)bispropane-1,2-diol

Description

3,3'-(Butylimino)bispropane-1,2-diol is a tertiary amine-based compound with a butyl (C₄H₉) alkyl chain bridging two propane-1,2-diol moieties via an imino group. These compounds belong to the class of non-ionic surfactants, characterized by their amphiphilic nature due to the hydrophilic diol groups and hydrophobic alkyl chains .

The butylimino variant is expected to exhibit intermediate properties between shorter-chain analogs (e.g., methyl or ethyl derivatives) and longer-chain homologs (e.g., dodecyl or octadecyl derivatives). Its synthesis likely follows pathways similar to those for related imino-bispropanediols, involving condensation reactions between butylamine and propane-1,2-diol derivatives under controlled conditions .

Properties

CAS No. |

65838-95-1 |

|---|---|

Molecular Formula |

C10H23NO4 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-[butyl(2,3-dihydroxypropyl)amino]propane-1,2-diol |

InChI |

InChI=1S/C10H23NO4/c1-2-3-4-11(5-9(14)7-12)6-10(15)8-13/h9-10,12-15H,2-8H2,1H3 |

InChI Key |

JALKXPURISYHHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC(CO)O)CC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3,3'-(Butylimino)bispropane-1,2-diol and its analogs:

Structural and Functional Insights

Alkyl Chain Length Effects: The butylimino derivative (C₄) is expected to have lower hydrophobicity compared to dodecylimino (C₁₂) and octadecylimino (C₁₈) analogs. Longer alkyl chains enhance surfactant efficiency by reducing critical micelle concentration (CMC) but may compromise water solubility . The octadecylimino variant (C₂₄H₅₁NO₄) exhibits higher molecular weight and lipophilicity, making it suitable for heavy-duty industrial applications like lubricant additives .

Substituent Type: The phenylimino analog (CAS 57302-22-4) replaces the alkyl chain with an aromatic ring, significantly altering solubility and reactivity. Its applications shift toward organic synthesis and catalysis due to enhanced stability in non-polar environments . The oxygen-bridged analog 3,3'-Oxybis(propane-1,2-diol) (CAS 627-82-7) lacks the imino group, resulting in higher polarity and water solubility, ideal for hydrophilic formulations .

Biological and Industrial Relevance: Dodecylimino derivatives are used in non-ionic surfactants for cosmetics and detergents, leveraging their mildness and biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.